tert-butyl 3-phenylbicyclo[1.1.1]pentane-1-carboxylate
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Overview
Description
Tert-butyl 3-phenylbicyclo[1.1.1]pentane-1-carboxylate is a compound that belongs to the class of bicyclo[1.1.1]pentane derivatives. These compounds are known for their unique three-dimensional structure, which imparts distinct physicochemical properties. The bicyclo[1.1.1]pentane framework is often used as a bioisostere for phenyl rings and tert-butyl groups in medicinal chemistry, enhancing the solubility, metabolic stability, and overall pharmacokinetic profile of drug candidates .
Preparation Methods
The synthesis of tert-butyl 3-phenylbicyclo[1.1.1]pentane-1-carboxylate typically involves the construction of the bicyclo[1.1.1]pentane core followed by functionalization at the desired positions. One common method for constructing the bicyclo[1.1.1]pentane framework is through carbene insertion into the central bond of bicyclo[1.1.0]butane . Another approach involves radical or nucleophilic addition across the central bond of [1.1.1]propellane . These methods are scalable and practical for industrial production.
Chemical Reactions Analysis
Tert-butyl 3-phenylbicyclo[1.1.1]pentane-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve nucleophiles such as amines or halides. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Tert-butyl 3-phenylbicyclo[1.1.1]pentane-1-carboxylate has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it serves as a bioisostere to improve the pharmacokinetic properties of drug candidates. Its unique structure also makes it valuable in materials science, where it is used in the development of molecular rods, liquid crystals, and metal-organic frameworks .
Mechanism of Action
The mechanism of action of tert-butyl 3-phenylbicyclo[1.1.1]pentane-1-carboxylate involves its interaction with specific molecular targets and pathways. The bicyclo[1.1.1]pentane core can mimic the spatial arrangement of phenyl rings, allowing it to bind to similar targets. This interaction can modulate the activity of enzymes, receptors, or other proteins, leading to the desired biological effects .
Comparison with Similar Compounds
Tert-butyl 3-phenylbicyclo[1.1.1]pentane-1-carboxylate can be compared to other bicyclo[1.1.1]pentane derivatives and bioisosteres such as cubanes and higher bicycloalkanes. These compounds share similar three-dimensional structures but differ in their specific functional groups and physicochemical properties. The unique combination of the tert-butyl and phenyl groups in this compound provides distinct advantages in terms of solubility, metabolic stability, and binding affinity .
Properties
CAS No. |
2758005-49-9 |
---|---|
Molecular Formula |
C16H20O2 |
Molecular Weight |
244.3 |
Purity |
95 |
Origin of Product |
United States |
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